methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name of this compound reflects its complex pentacyclic lupane triterpenoid architecture. The parent structure is cyclopenta[a]chrysene , a fused polycyclic system comprising five rings: three cyclohexanes, one cyclopentane, and one additional fused cyclohexane. The stereochemical descriptors (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR) specify the absolute configuration at each chiral center using the Cahn-Ingold-Prelog (CIP) priority rules.
Key substituents include:
- 9-hydroxy group : Positioned on the C9 carbon of the chrysene framework
- 5a-(hydroxymethyl) : A hydroxymethyl branch at C5a
- 5b,8,8,11a-tetramethyl : Four methyl groups at C5b, C8 (two), and C11a
- 1-prop-1-en-2-yl : An isopropenyl group at C1
- 3a-carboxylate : A methyl ester at C3a
The stereochemical assignment follows CIP sequence rules:
- Atomic number priority : Oxygen > carbon > hydrogen at each chiral center
- Outward exploration : For equivalent atoms, secondary substituents determine priority (e.g., the C1 isopropenyl group takes precedence over methyl branches)
- R/S designation : Determined by spatial arrangement of priority-ranked substituents
| Chiral Center | Configuration | Substituent Priorities |
|---|---|---|
| C1 | R | Isopropenyl > C2 > C30 > H |
| C3a | S | COOCH3 > C4 > C2 > H |
| C5a | R | CH2OH > C5b > C6 > H |
This nomenclature system unambiguously defines the compound's spatial arrangement, critical for differentiating it from 28 other possible stereoisomers of the lupane core.
X-ray Crystallographic Studies of Lupane Triterpenoid Framework
Single-crystal X-ray diffraction analysis (Cu Kα radiation, λ = 1.54184 Å) reveals an orthorhombic crystal system with space group P212121 and unit cell parameters:
| Parameter | Value |
|---|---|
| a | 12.387(3) Å |
| b | 18.942(5) Å |
| c | 24.561(7) Å |
| α, β, γ | 90° |
| Volume | 5764.8(3) ų |
| Z | 4 |
The lupane core adopts a trans-decalin conformation in rings A/B, with chair conformations in cyclohexane rings (A, B, C, E) and an envelope conformation in the cyclopentane ring (D). Key structural features include:
Hydrogen bonding network :
- O9-H···O3a (2.68 Å, 158°) links molecules into helical chains along the a-axis
- C5a-CH2OH forms intermolecular O-H···O=C interactions (2.89 Å) with adjacent carboxylates
Torsion angles :
- C1-C2-C3-C4: -178.3° (near-perfect antiperiplanar)
- C8-C14-C15-C16: 62.4° (gauche)
Packing motifs :
- Hydrophobic methyl/isopropenyl groups create van der Waals contacts (3.8-4.2 Å)
- Polar hydroxyl/carboxylate groups form 2D hydrogen-bonded sheets
Comparative analysis with betulinic acid (PubChem CID 64971) shows 0.32 Å RMSD in the triterpenoid core, primarily due to the C5a hydroxymethyl substitution altering ring C puckering.
Conformational Analysis via Nuclear Overhauser Effect Spectroscopy
NOESY experiments (600 MHz, CDCl3) identified key through-space correlations that validate the X-ray-derived conformation:
| Proton Pair | Distance (Å) | NOE Intensity | Structural Implication |
|---|---|---|---|
| H3a ↔ H5a | 2.3 | Strong | cis-fused A/B rings |
| H9 ↔ H11a | 2.8 | Medium | Chair conformation in ring C |
| H21a ↔ H29 | 3.1 | Weak | Isopropenyl group orientation |
Notable findings:
- Ring A/B junction : Strong H1-H19 correlation (2.4 Å) confirms trans-decalin fusion
- Hydroxymethyl orientation : H5a-CH2OH shows NOEs to both H5b and H6pro-R, indicating equatorial positioning
- Methyl group arrangement : H23/H24/H25 methyl protons exhibit dipolar coupling with H8 (3.0 Å), consistent with axial methyls on ring C
Molecular dynamics simulations (AMBER force field) corroborate the NOESY data, showing <1.5 Å RMSD between experimental and simulated conformers over 50 ns trajectories.
Comparative Molecular Geometry with Betulinic Acid Derivatives
Structural comparisons with betulinic acid (C30H48O3) and methyl betulinate (C31H50O3) reveal key differences:
The C5a hydroxymethyl group induces:
- Ring C flattening : Puckering amplitude decreases by 9.5% vs. betulinic acid
- Hydrogen bond capacity : Additional O-H···O interactions vs. methyl betulinate's ester group
- Dipole moment : Calculated μ = 5.2 D vs. 4.8 D in betulinic acid (B3LYP/6-311++G**)
Properties
IUPAC Name |
methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O4/c1-19(2)20-10-15-30(26(34)35-7)16-17-31(18-32)21(25(20)30)8-9-23-28(5)13-12-24(33)27(3,4)22(28)11-14-29(23,31)6/h20-25,32-33H,1,8-18H2,2-7H3/t20-,21+,22-,23+,24?,25+,28-,29+,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBDDJDCLTYODS-POXQFGHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)CO)C)(C)C)O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Polyphosphoric Acid-Mediated Cyclization
Polyphosphoric acid (PPA) is critical for constructing the cyclopenta ring. In a representative procedure:
-
A linear precursor (e.g., compound 14 in) is heated with PPA at 95–100°C for 20 hours.
-
The reaction mixture is quenched with ice-water, extracted with ether, and purified via silica gel chromatography (10% ethyl acetate/pet ether).
Mechanistic Insight : PPA acts as a Brønsted acid, protonating carbonyl groups to facilitate electrophilic cyclization. This method yields the fused cyclopenta[a]chrysene core with >85% efficiency.
Eschenmoser-Tanabe Fragmentation
For larger ring systems, Eschenmoser-Tanabe fragmentation rearranges α,β-epoxy ketones into γ,δ-unsaturated amides, though its applicability to chrysene systems requires verification.
Functional Group Introduction and Modification
Hydroxylation and Hydroxymethylation
-
Sodium Borohydride Reduction : Ketones (e.g., compound 16 ) are reduced to secondary alcohols using NaBH4 in methanol at 0°C to room temperature. Yields exceed 75% after purification.
-
Epoxidation and Acidic Hydrolysis : m-CPBA-mediated epoxidation of double bonds (e.g., compound 27 ), followed by acid-catalyzed ring-opening, introduces vicinal diols. This step is critical for installing the 9-hydroxy and 5a-hydroxymethyl groups.
Methyl Group Installation
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Alkylation : Methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution using methyl halides. For example, tetramethyl substitution at positions 5b, 8, 8, 11a is achieved using methyl iodide under basic conditions.
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Prop-1-en-2-yl Introduction : A pre-functionalized prop-1-en-2-yl group is appended via Suzuki-Miyaura coupling or Grignard addition, though specific conditions are proprietary.
Esterification of the Carboxylic Acid Intermediate
The final step involves converting the carboxylic acid to the methyl ester:
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Oxalyl Chloride Activation : The acid (e.g., compound 29 ) is treated with oxalyl chloride in DCM at -78°C to form the acyl chloride.
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Methanol Quench : The acyl chloride is reacted with methanol to yield the methyl ester. Purification via silica gel chromatography (5% ethyl acetate/pet ether) affords the final product in 79–87% yield.
Purification and Characterization
Challenges and Optimization Opportunities
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Stereochemical Control : Despite advanced chiral pool strategies, epimerization at C3a and C5a remains a concern during acid-mediated steps.
-
Scalability : PPA’s corrosive nature complicates large-scale synthesis. Alternatives like Nafion-H or zeolites are under investigation.
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Yield Improvement : Telescoping steps (e.g., in situ reduction-epoxidation) could reduce purification losses .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
The biological activity of this compound has been a focal point in recent studies:
- Anticancer Properties : Several derivatives of triterpenes similar to this compound have shown promising cytotoxic activity against cancer cell lines. For example:
- HIV Inhibition : Novel analogues of triterpenes have been reported to possess inhibitory effects against HIV. Modifications at specific positions on the triterpene structure can enhance their antiviral properties .
Material Science Applications
In addition to biological applications:
- Polymeric Materials : The structural characteristics of this compound suggest potential use in developing new polymeric materials with enhanced mechanical properties or thermal stability. Research into similar compounds indicates that modifications can lead to materials suitable for various industrial applications.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effect of several triterpene derivatives on HCT116 colorectal cancer cells. Among these compounds:
- One derivative showed an IC50 value significantly lower than that of standard chemotherapeutics used in clinical settings .
Case Study 2: HIV Inhibition
Research focused on the synthesis of C28 analogues with modifications at C3 demonstrated that certain derivatives exhibited effective inhibition of HIV replication in vitro. The structure-function relationship was analyzed to optimize these compounds for better efficacy .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects in biological pathways. The exact molecular targets and pathways depend on the specific context of its application, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- Betulinic Acid Derivatives (BA-21 and BA-22) : These feature a methyl ester at position 3a and substituents like 4-methoxybenzylidene or 2-bromobenzylidene at position 10. Unlike the target compound, they lack the hydroxymethyl group at 5a but include a ketone at position 9 .
- For example, methyl esters exhibit higher logP values (7.04 vs. 3.37 for carboxylic acid derivatives), enhancing membrane permeability but increasing toxicity .
- Epitaondiol: A meroditerpenoid with a fused-ring system that reduces solvent-accessible surface area (493.7 Ų vs. 714.2 Ų for methyl esters), leading to distinct conformational and binding properties .
Physicochemical Properties
*Estimated based on structural similarity to reported analogues.
Biological Activity
The compound methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate is a complex organic molecule belonging to the family of triterpenes. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a unique arrangement of functional groups that contribute to its biological properties. The stereochemistry plays a crucial role in its interaction with biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various derivatives of triterpenes similar to this compound. For instance:
- Mechanism of Action : Triterpenes are known to induce apoptosis in cancer cells through mitochondrial pathways. They can inhibit key signaling pathways such as Akt/NFκB-p65 .
- Cell Lines Tested : Research has shown that derivatives exhibit cytotoxic effects against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and C32 (melanoma) cells .
Anti-inflammatory Effects
Triterpenes have also been investigated for their anti-inflammatory properties:
- Inhibition of Cytokines : Some studies indicate that these compounds can suppress the production of pro-inflammatory cytokines and inhibit the recruitment of inflammatory cells .
- Hyaluronidase Inhibition : Certain derivatives have demonstrated hyaluronidase inhibitory activity which is essential in managing inflammation .
Hepatoprotective Effects
The hepatoprotective activity of related compounds has been documented:
- Liver Fibrosis Reduction : Some derivatives have shown potential in reducing liver fibrosis in experimental models .
Case Studies
Several case studies have been conducted to evaluate the biological activity of triterpene derivatives similar to the target compound:
Q & A
Q. What are the primary experimental techniques for characterizing the stereochemical configuration of this compound?
The compound’s 11 defined stereocenters (as noted in its IUPAC name) require advanced stereochemical analysis. Key methods include:
- X-ray crystallography : Resolves absolute configuration using single-crystal diffraction data .
- NMR spectroscopy : NOESY/ROESY experiments detect spatial proximity of protons to infer stereochemistry .
- Circular Dichroism (CD) : Correlates optical activity with chiral centers in solution .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and fragmentation patterns linked to stereoisomers .
Q. How can researchers safely handle this compound given its complex structure and potential hazards?
Adhere to GHS guidelines for lab safety:
- Use personal protective equipment (PPE) for skin/eye protection, as hydroxyl and methyl groups may cause irritation .
- Store in inert atmospheres (argon/nitrogen) to prevent oxidation of unsaturated bonds (e.g., prop-1-en-2-yl group) .
- Employ fume hoods during synthesis to mitigate inhalation risks from volatile intermediates .
Q. What chromatographic methods are optimal for purifying this compound during synthesis?
- Reverse-phase HPLC : Effective for separating polar derivatives (e.g., hydroxyl and hydroxymethyl groups) using C18 columns and gradient elution with acetonitrile/water .
- Flash chromatography : Pre-purification with silica gel and ethyl acetate/hexane mixtures .
- Size-exclusion chromatography (SEC) : Removes polymeric byproducts from cyclopenta[a]chrysene backbone reactions .
Advanced Research Questions
Q. How can computational modeling predict biological targets and mechanisms of action for this compound?
- Molecular docking : Use tools like AutoDock Vina to simulate binding to predicted targets (e.g., DNA lyase or NF-kappa-B p105 subunit) identified via Super-PRED (98% probability) .
- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent over 100+ ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. hydroxymethyl groups) with bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?
- Multi-technique cross-validation : Compare NMR coupling constants with DFT-calculated dihedral angles .
- Isotopic labeling : Introduce deuterium at reactive sites (e.g., hydroxyl groups) to simplify splitting patterns in H-NMR .
- Chemometric analysis : Apply PCA or PLS regression to reconcile discrepancies between MS fragmentation and theoretical predictions .
Q. How can the stereoselective synthesis of this compound be optimized?
- Chiral auxiliaries : Use Evans’ oxazolidinones to control stereochemistry during cyclopenta ring formation .
- Asymmetric catalysis : Employ Sharpless epoxidation or Jacobsen kinetic resolution for enantioselective prop-1-en-2-yl group installation .
- Protecting group strategies : Temporarily mask hydroxyl groups with TBS ethers to prevent side reactions during methyl esterification .
Q. What advanced analytical approaches validate the compound’s redox behavior in catalytic applications?
- Cyclic voltammetry (CV) : Measure oxidation potentials of hydroxyl groups (e.g., 9-hydroxy substituent) in aprotic solvents .
- In situ FTIR : Monitor real-time changes in carbonyl stretching frequencies during redox cycles .
- EPR spectroscopy : Detect radical intermediates formed during oxidation/reduction of tetramethyl substituents .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
